(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol is a complex organic compound that belongs to the class of pyridopyrimidines. This compound is characterized by its unique structure, which includes a morpholine ring, a pyrido[2,3-d]pyrimidine core, and a chlorinated methanol group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[2,3-d]pyrimidine core.
Morpholine Substitution: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group.
Methanol Addition: The final step involves the addition of a methanol group, typically through a reaction with formaldehyde or a similar reagent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles, leading to a variety of substituted derivatives.
Oxidation and Reduction: The methanol group can be oxidized to form aldehydes or carboxylic acids, while reduction reactions can modify the pyrimidine ring.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form complex biaryl structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Coupling Reactions: Palladium catalysts with appropriate ligands and bases.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidines, oxidized derivatives, and complex biaryl compounds.
Scientific Research Applications
(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of kinase inhibitors and other bioactive molecules.
Biology: Studied for its potential as an anticancer and antiviral agent.
Medicine: Investigated for its therapeutic potential in treating inflammatory diseases and other conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol involves its interaction with specific molecular targets, such as kinases and other enzymes. The compound binds to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways related to cell growth, apoptosis, and immune responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine
- 4-(5-Chloropyrido[4,3-d]pyrimidine-2-yl)morpholine
- 8-Aryl-substituted 4-(5-chloropyrido[4,3-d]pyrimidine-2-yl)morpholine
Uniqueness
(2-Chloro-4-morpholinopyrido[2,3-d]pyrimidin-7-yl)methanol is unique due to its specific combination of a morpholine ring, a pyrido[2,3-d]pyrimidine core, and a chlorinated methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
(2-chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-7-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2/c13-12-15-10-9(2-1-8(7-18)14-10)11(16-12)17-3-5-19-6-4-17/h1-2,18H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSMFTZOLSDUKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC3=C2C=CC(=N3)CO)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744308 |
Source
|
Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-02-2 |
Source
|
Record name | [2-Chloro-4-(morpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70744308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.